N-[(5-fluoropyridin-2-yl)methyl]-2-phenylpropan-2-amine
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Overview
Description
N-[(5-fluoropyridin-2-yl)methyl]-2-phenylpropan-2-amine is a compound that features a fluorinated pyridine ring attached to a phenylpropan-2-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluoropyridin-2-yl)methyl]-2-phenylpropan-2-amine typically involves the following steps:
Preparation of 5-fluoropyridin-2-ylmethyl chloride: This intermediate can be synthesized by reacting 5-fluoropyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the final compound: The 5-fluoropyridin-2-ylmethyl chloride is then reacted with 2-phenylpropan-2-amine under basic conditions, typically using a base such as sodium hydride or potassium carbonate, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluoropyridin-2-yl)methyl]-2-phenylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(5-fluoropyridin-2-yl)methyl]-2-phenylpropan-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways involving amine neurotransmitters.
Mechanism of Action
The mechanism of action of N-[(5-fluoropyridin-2-yl)methyl]-2-phenylpropan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorinated pyridine ring can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-fluorophenyl)methyl]-2-phenylpropan-2-amine
- N-[(3-fluoropyridin-2-yl)methyl]-2-phenylpropan-2-amine
Uniqueness
N-[(5-fluoropyridin-2-yl)methyl]-2-phenylpropan-2-amine is unique due to the position of the fluorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to other fluorinated analogs.
Properties
IUPAC Name |
N-[(5-fluoropyridin-2-yl)methyl]-2-phenylpropan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2/c1-15(2,12-6-4-3-5-7-12)18-11-14-9-8-13(16)10-17-14/h3-10,18H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTDUJKARAKMAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NCC2=NC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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